molecular formula C11H11NO3 B13070433 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid

2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid

Cat. No.: B13070433
M. Wt: 205.21 g/mol
InChI Key: AEVHBCUGXBRSNM-UHFFFAOYSA-N
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Description

2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol This compound is known for its unique structure, which includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methyl-4-nitrobenzoic acid with propargyl alcohol in the presence of a base to form the corresponding propargyl ether. This intermediate is then reduced to the amino derivative using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore, the compound can undergo UV light-induced covalent modification of a biological target. This process involves the formation of a covalent bond between the compound and the target molecule, leading to potential downstream applications via the alkyne tag .

Comparison with Similar Compounds

2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-methyl-4-(prop-2-ynoxyamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-3-6-15-12-9-4-5-10(11(13)14)8(2)7-9/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

AEVHBCUGXBRSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NOCC#C)C(=O)O

Origin of Product

United States

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